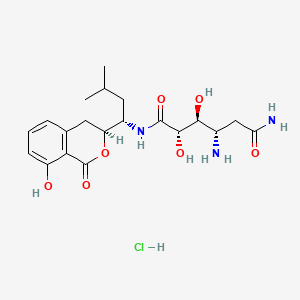![molecular formula C16H34O10Si2 B3284532 Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester CAS No. 78708-32-4](/img/structure/B3284532.png)
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester
描述
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester, also known as BTMSP, is a chemical compound that is widely used in scientific research for its various applications. It is a silane coupling agent that is used as an adhesive, sealant, and surface modifier. The compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been researched extensively.
作用机制
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester acts as a coupling agent by forming a covalent bond between the organic and inorganic phases of a composite material. The compound has a silane group that reacts with the surface of the inorganic material, while the organic group reacts with the organic phase of the composite material. This results in the formation of a strong bond between the two phases, which improves the mechanical and thermal properties of the composite material.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects, as it is not used as a drug or medication. It is a chemical compound that is used in scientific research for its various applications.
实验室实验的优点和局限性
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester has several advantages when used in lab experiments. It is a versatile compound that can be used in various applications, including the synthesis of nanocomposites, surface modification, and adhesion. It is also easy to handle and has a long shelf life. However, this compound has some limitations, including its sensitivity to moisture and its potential toxicity. It should be handled with care and stored in a dry and cool place to prevent degradation.
未来方向
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester has various future directions in scientific research. It can be used in the synthesis of new nanocomposites with improved mechanical and thermal properties. It can also be used as a surface modifier to improve the adhesion of coatings and paints to various substrates. Additionally, this compound can be used in the development of new adhesives and sealants for various applications. Further research is needed to explore the full potential of this compound in various fields.
Conclusion:
In conclusion, this compound is a versatile chemical compound that is widely used in scientific research for its various applications. It is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been researched extensively. This compound has various future directions in scientific research, and further research is needed to explore its full potential in various fields.
科学研究应用
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester is widely used in scientific research for its various applications. It is used as a coupling agent in the synthesis of nanocomposites, which have various applications in electronics, energy, and biomedical fields. This compound is also used as a surface modifier to improve the adhesion of coatings and paints to various substrates. It is used as an adhesive and sealant in various applications, including the bonding of glass, metal, and plastic.
属性
IUPAC Name |
bis(3-trimethoxysilylpropyl) butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O10Si2/c1-19-27(20-2,21-3)13-7-11-25-15(17)9-10-16(18)26-12-8-14-28(22-4,23-5)24-6/h7-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWOYSXYFOTEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)CCC(=O)OCCC[Si](OC)(OC)OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O10Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50710662 | |
| Record name | Bis[3-(trimethoxysilyl)propyl] butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78708-32-4 | |
| Record name | Bis[3-(trimethoxysilyl)propyl] butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3284456.png)

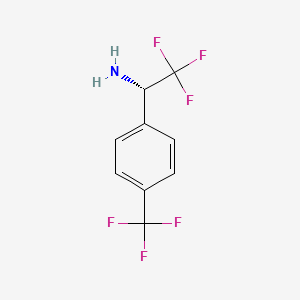

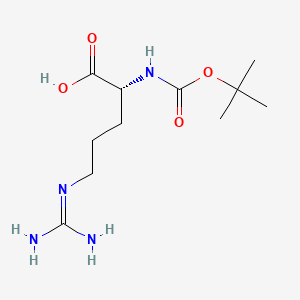
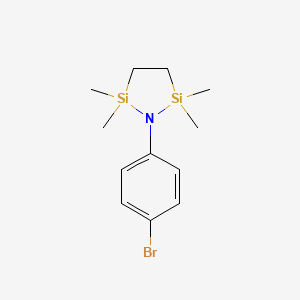

![N-methyl-benzo[b]thiophene-3-methanamine](/img/structure/B3284502.png)
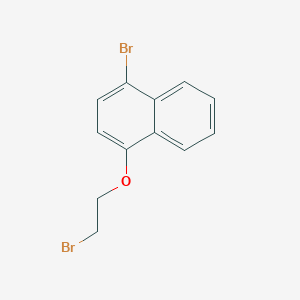
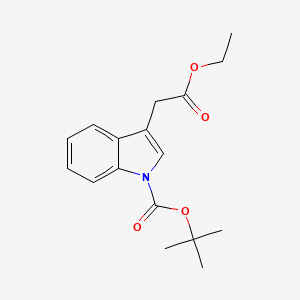
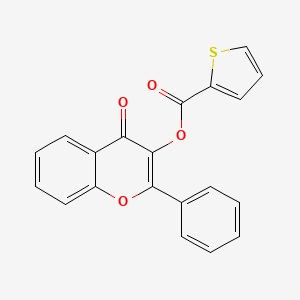
![7-Methoxy-2-(5-methylfuran-2-yl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3284513.png)
